molecular formula C14H16O3Te B11769522 6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 88708-32-1

6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No.: B11769522
CAS No.: 88708-32-1
M. Wt: 359.9 g/mol
InChI Key: JGPGYCKDTXTQPO-UHFFFAOYSA-N
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Description

6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound that features a tellurium atom bonded to a methoxyphenyl group and a hexahydro-2H-cyclopenta[b]furan-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one typically involves the introduction of the tellurium atom into the cyclopenta[b]furan-2-one structure. One common method is the reaction of 4-methoxyphenyltellurium trichloride with a suitable cyclopenta[b]furan-2-one precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form different tellurium-containing species.

    Substitution: The methoxy group or the tellurium atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide derivatives, while reduction could produce tellurium hydrides.

Scientific Research Applications

6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other tellurium-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions involving tellurium.

    Industry: Used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-6-(4-methoxyphenethyl)-5,6-dihydro-2H-pyran-2-one: Similar in structure but lacks the tellurium atom.

    2H-Cyclohepta[b]furan-2-one derivatives: Share the cyclopenta[b]furan-2-one core but differ in substituents.

    2H-Cyclopropa[a]naphthalen-2-one derivatives: Have a similar fused ring system but different functional groups.

Uniqueness

The presence of the tellurium atom in 6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one distinguishes it from other similar compounds. This unique feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88708-32-1

Molecular Formula

C14H16O3Te

Molecular Weight

359.9 g/mol

IUPAC Name

6-(4-methoxyphenyl)tellanyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C14H16O3Te/c1-16-10-3-5-11(6-4-10)18-12-7-2-9-8-13(15)17-14(9)12/h3-6,9,12,14H,2,7-8H2,1H3

InChI Key

JGPGYCKDTXTQPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Te]C2CCC3C2OC(=O)C3

Origin of Product

United States

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